5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.:
Cat. No.: VC15344725
Molecular Formula: C20H22N6O2
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N6O2 |
|---|---|
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 5-amino-1-[2-(3-methylanilino)-2-oxoethyl]-N-(2-phenylethyl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C20H22N6O2/c1-14-6-5-9-16(12-14)23-17(27)13-26-19(21)18(24-25-26)20(28)22-11-10-15-7-3-2-4-8-15/h2-9,12H,10-11,13,21H2,1H3,(H,22,28)(H,23,27) |
| Standard InChI Key | OTFVLXHUVLCDRD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure features a 1,2,3-triazole core substituted at the 1-, 4-, and 5-positions. The 1-position is occupied by a carbamoylmethyl group linked to a 3-methylphenyl moiety, while the 4-position hosts a carboxamide group attached to a 2-phenylethyl chain. The 5-position contains an amino group, which contributes to the molecule’s polarity and potential hydrogen-bonding interactions . This arrangement is critical for its hypothesized bioactivity, as the triazole ring and aromatic substituents are known to interact with enzymes and receptors in biological systems .
Molecular Properties and Stereochemistry
With a molecular weight of 378.4 g/mol, the compound exhibits moderate lipophilicity, as inferred from its canonical SMILES string: CC1=CC(=CC=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)N. The presence of multiple nitrogen atoms and amide bonds enhances its solubility in polar solvents such as dimethyl sulfoxide (DMSO), a common medium for in vitro assays. Stereochemical considerations are minimal due to the absence of chiral centers, though the planar triazole ring may influence conformational stability .
Synthesis and Reaction Pathways
Key Synthetic Steps
The synthesis of 5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves sequential reactions:
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Cyclization: Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used method for constructing 1,2,3-triazoles .
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Carbamoylation: Introduction of the (3-methylphenyl)carbamoyl group through reaction with 3-methylphenyl isocyanate under anhydrous conditions.
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Amide Coupling: Attachment of the 2-phenylethylamine moiety to the triazole-4-carboxylic acid intermediate using carbodiimide-based coupling agents.
Optimization of Reaction Conditions
Critical parameters include temperature control (0–25°C), solvent selection (DMSO or dichloromethane), and catalyst choice (e.g., palladium complexes for cross-coupling steps) . For instance, oxidation of intermediate alcohols to aldehydes employs sodium hypochlorite and sodium bromide in the presence of the radical catalyst TEMPO, ensuring high yields .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: ¹H NMR spectra (400 MHz, CDCl₃) reveal distinct signals for aromatic protons (δ 7.00–7.84 ppm), methyl groups (δ 2.26–2.36 ppm), and amide NH resonances (δ 10.17–10.38 ppm) .
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Mass Spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 379.4 ([M+H]⁺), consistent with the molecular formula C₂₀H₂₂N₆O₂.
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Infrared Spectroscopy: Key absorption bands include N-H stretches (3394 cm⁻¹), C=O stretches (1654 cm⁻¹), and C-N vibrations (1349 cm⁻¹) .
Biological Activity and Mechanistic Insights
Anticancer Screening
In vitro cytotoxicity studies on human cancer cell lines (e.g., MCF-7, A549) reveal IC₅₀ values in the micromolar range (10–50 µM), suggesting potential as a chemotherapeutic scaffold. The compound’s ability to induce apoptosis is hypothesized to stem from caspase-3 activation and mitochondrial membrane depolarization, pathways common to triazole-based agents .
Comparative Analysis with Structural Analogs
Compared to simpler triazole carboxamides (e.g., 5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide), the addition of the 2-phenylethyl and carbamoylmethyl groups enhances lipophilicity and target affinity, as evidenced by improved pharmacokinetic profiles in rodent models .
Applications and Future Directions
Pharmaceutical Development
The compound’s dual antimicrobial and anticancer activities position it as a candidate for combination therapies. Structural modifications, such as fluorination of the phenyl rings or incorporation of heterocyclic moieties, could further optimize bioavailability and potency .
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